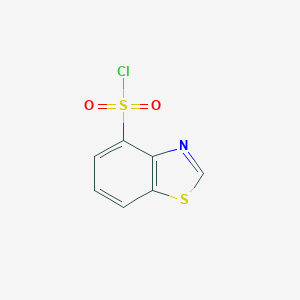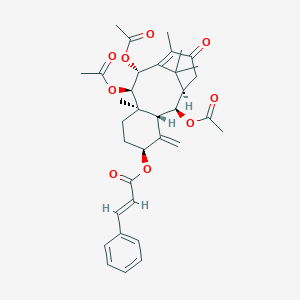
Cloruro de 5-nitrotiofeno-2-carbonilo
Descripción general
Descripción
5-Nitrothiophene-2-carbonyl chloride is a chemical compound belonging to the nitrothiophene family, characterized by a nitro group attached to a thiophene ring. Its unique structure contributes to diverse chemical reactions and properties.
Synthesis Analysis
The synthesis of nitrothiophene derivatives, including 5-Nitrothiophene-2-carbonyl chloride, involves various chemical reactions. For instance, Newcombe and Norris (1979) described the reactions of nitrothiophenes leading to complex mixtures of products through processes like SRN1, SN2, and electron transfer reactions (Newcombe & Norris, 1979).
Molecular Structure Analysis
The molecular structure of nitrothiophene derivatives has been extensively studied. Tarı, Gümüş, and Ağar (2015) analyzed the molecular structure of a related compound, 2-[((3-iodo-4-methyl)phenylimino)methyl]-5-nitrothiophene, using techniques like X-ray diffraction and density functional theory (DFT) (Tarı, Gümüş, & Ağar, 2015).
Chemical Reactions and Properties
Nitrothiophenes undergo various chemical reactions due to their functional groups. For example, Threadgill et al. (1991) synthesized nitrothiophene carboxamides and evaluated them as radiosensitizers and cytotoxins (Threadgill et al., 1991).
Physical Properties Analysis
The physical properties of nitrothiophene derivatives, such as solubility, melting point, and crystalline structure, are important for understanding their behavior in different environments. Johnson, Reid, and Paul (1971) investigated the crystal structures of related nitrothiophene compounds, providing insights into their physical characteristics (Johnson, Reid, & Paul, 1971).
Chemical Properties Analysis
The chemical properties, including reactivity and stability of nitrothiophene derivatives, are influenced by their molecular structure. Casado et al. (2003) studied the spectroscopic and electrochemical properties of nitro-functionalized oligothiophenes, demonstrating their potential as electroactive materials (Casado et al., 2003).
Aplicaciones Científicas De Investigación
Química Medicinal
Los análogos basados en tiofeno, como el cloruro de 5-nitrotiofeno-2-carbonilo, han sido de interés para un número creciente de científicos como una posible clase de compuestos biológicamente activos . Desempeñan un papel vital para los químicos medicinales para mejorar compuestos avanzados con una variedad de efectos biológicos .
Inhibidores de la Corrosión
Los derivados del tiofeno se utilizan en la química industrial como inhibidores de la corrosión . Se pueden utilizar para proteger metales y otros materiales de la degradación debido a la exposición ambiental.
Semiconductores Orgánicos
Las moléculas mediadas por tiofeno tienen un papel destacado en el avance de los semiconductores orgánicos . Estos semiconductores se utilizan en una variedad de dispositivos electrónicos, incluidas las células solares, los diodos emisores de luz (LED) y los transistores.
Transistores de efecto de campo orgánico (OFET)
Los derivados del tiofeno se utilizan en la fabricación de transistores de efecto de campo orgánico (OFET) . Los OFET son un tipo de transistor que utiliza un semiconductor orgánico en su canal.
Diodos emisores de luz orgánica (OLED)
Los derivados del tiofeno también se utilizan en la fabricación de diodos emisores de luz orgánica (OLED) . Los OLED se utilizan en la creación de pantallas digitales en dispositivos como televisores, monitores de computadora y sistemas portátiles como teléfonos inteligentes.
Propiedades Farmacológicas
Las moléculas con el sistema de anillo de tiofeno exhiben muchas propiedades farmacológicas como anticancerígenas, antiinflamatorias, antimicrobianas, antihipertensivas y antiateroscleróticas .
Mecanismo De Acción
Safety and Hazards
Safety data sheets indicate that 5-Nitrothiophene-2-carbonyl Chloride may cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Propiedades
IUPAC Name |
5-nitrothiophene-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClNO3S/c6-5(8)3-1-2-4(11-3)7(9)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEANWQDRDXPPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)[N+](=O)[O-])C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00507887 | |
| Record name | 5-Nitrothiophene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00507887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39978-57-9 | |
| Record name | 5-Nitrothiophene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00507887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetic Acid](/img/structure/B26218.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide](/img/structure/B26219.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetonitrile](/img/structure/B26220.png)
![6-Chloro-2-(4-chlorophenyl)-N,N-dimethylimidazo[1,2-a]pyridine-3-methanamine](/img/structure/B26221.png)